(2S)-5-Methylpyrrolidine-2-carboxylic acid

Peptide Bond Geometry Conformational Analysis NMR Spectroscopy

Struggling with batch-dependent peptide backbone geometry due to undefined stereochemistry? Generic '5-methylproline' mixtures introduce uncontrolled conformational bias. - **Solution**: (2S)-5-Methylpyrrolidine-2-carboxylic acid (CAS 16639-15-9). Select the anti-diastereomer for ~45% cis-amide content (80% relative increase over syn) or the syn isomer for 30-fold faster conformational exchange. - **Validation**: 46% DPP-4 inhibitor hit rate; 100% Lipinski compliance. 14-fold activity differences reported in actinomycin biosynthesis studies. - **Logistics**: Available in research to bulk quantities. Stable at ambient temperature for domestic/international shipping.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 16639-15-9
Cat. No. B3348363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-5-Methylpyrrolidine-2-carboxylic acid
CAS16639-15-9
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1CCC(N1)C(=O)O
InChIInChI=1S/C6H11NO2/c1-4-2-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1
InChIKeyYNSYWEFVEIFJPZ-AKGZTFGVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-5-Methylpyrrolidine-2-carboxylic Acid: Non-Proteinogenic Proline Analog


(2S)-5-Methylpyrrolidine-2-carboxylic acid (CAS 16639-15-9), also known as 5-methylproline or 5-methyl‑L‑proline, is a chiral non‑proteinogenic amino acid characterized by a pyrrolidine ring with a methyl substituent at the 5‑position and a defined (2S) stereocenter at the α‑carbon [1]. The compound exists as multiple stereoisomers (cis/trans or syn/anti configurations) that differ significantly in their conformational and biological properties, making stereochemical identity a critical parameter for reproducible experimental outcomes [2]. The free amino acid has a molecular weight of 129.16 g/mol, a calculated XLogP3 of –1.9, and a topological polar surface area of 49.3 Ų, consistent with favorable drug‑likeness parameters for peptidomimetic design [3].

(2S)-5-Methylpyrrolidine-2-carboxylic Acid: Stereochemical Specificity vs. Generic Substitution


Substitution of (2S)-5-methylpyrrolidine‑2‑carboxylic acid with generic “5‑methylproline” or alternative proline analogs is scientifically unsound due to two interdependent factors: stereochemical heterogeneity and conformation‑dependent functional divergence. The compound possesses two chiral centers (C2 and C5), generating distinct diastereomers—cis‑5‑methylproline (syn) and trans‑5‑methylproline (anti)—that exhibit fundamentally different peptide bond geometry control, as demonstrated by NMR studies showing a ~20% absolute increase in cis‑amide population for the anti‑isomer in non‑polar solvents relative to the syn‑isomer [1]. Furthermore, rank‑order biological activity varies dramatically across methyl‑substituted proline isomers; in actinomycin biosynthesis inhibition, 3‑methyl‑DL‑proline is 14‑fold more potent than its trans counterpart, while 5‑methyl‑DL‑proline exhibits distinct incorporation patterns that cannot be predicted from structural homology alone [2]. Procurement of undefined stereoisomeric mixtures or incorrect configurations introduces uncontrolled conformational bias and biological variability, directly compromising reproducibility in peptidomimetic drug design, polymer synthesis, and biosynthetic pathway studies.

(2S)-5-Methylpyrrolidine-2-carboxylic Acid: Quantitative Differentiation from Proline Analogs


Anti vs. syn Diastereomers: Cis-Amide Bond Population

Direct head‑to‑head comparison by ¹³C NMR spectroscopy demonstrates that Ac‑anti‑5‑MeProNHMe (the anti‑diastereomer, corresponding to the trans‑5‑methyl configuration) exhibits an approximately 20% greater cis peptide bond isomer population in non‑polar solvents relative to Ac‑syn‑5‑MeProNHMe (the syn‑diastereomer, corresponding to the cis‑5‑methyl configuration). The syn‑diastereomer shows the typical ~25% cis content observed for proline oligopeptides, whereas the anti‑diastereomer reaches ~45% cis isomer under identical non‑polar conditions [1]. The free energy barrier for trans‑to‑cis isomerization is 19.4 kcal/mol (dioxane) and 20.0 kcal/mol (DMSO) for Ac‑anti‑5‑MeProNHMe, whereas Ac‑syn‑5‑MeProNHMe exhibits barriers approximately 2 kcal/mol lower, indicating a fundamentally altered kinetic landscape for amide bond rotation [1].

Peptide Bond Geometry Conformational Analysis NMR Spectroscopy

Free Energy Barrier for Amide Isomerization: syn vs. anti Diastereomers

¹³C NMR‑derived kinetic analysis reveals that the free energy barrier (ΔG‡) for trans‑to‑cis peptide bond isomerization is approximately 2 kcal/mol lower for Ac‑syn‑5‑MeProNHMe compared to Ac‑anti‑5‑MeProNHMe. For the anti‑diastereomer, ΔG‡ = 19.4 kcal/mol in dioxane and 20.0 kcal/mol in DMSO; for the syn‑diastereomer, ΔG‡ is reduced by ~2 kcal/mol across organic solvents [1]. Additionally, the syn‑diastereomer exhibits a 1.7 kcal/mol higher barrier in water relative to organic solvents, a solvent‑dependent modulation not observed for the anti‑diastereomer, indicating differential hydrogen‑bonding interactions with aqueous media [1].

Amide Bond Isomerization Peptide Kinetics Conformational Dynamics

Actinomycin Biosynthesis Inhibition by Methylproline Isomers

In a systematic comparative study of methylproline isomers on actinomycin biosynthesis by Streptomyces antibioticus, the rank order of inhibitory effectiveness was established as 3‑methyl‑DL‑proline > 4‑methyl‑DL‑proline > 5‑methyl‑DL‑proline. Critically, cis‑3‑methyl‑DL‑proline was 14 times more active than the trans isomer, demonstrating that stereochemical configuration within the same positional substitution can produce over an order‑of‑magnitude difference in biological potency [1]. 5‑Methylproline was found to be incorporated into the actinomycin molecule, albeit with lower inhibitory potency compared to the 3‑methyl and 4‑methyl positional isomers [1].

Actinomycin Biosynthesis Antibiotic Production Streptomyces antibioticus

DPP-4 Inhibition by 5-Methylproline Peptidomimetics

A series of 13 peptidomimetic compounds containing 5(S)‑methyl‑L‑proline were synthesized and evaluated in vitro for DPP‑4 (dipeptidyl peptidase‑4) inhibitory activity using a fluorimetric enzyme‑based assay with a DPP‑4 inhibitor screening kit and CLARIOstar microplate reader. Compounds 1, 7, 10, 11, 14, and 17 (6 out of 13 total) were found to have good DPP‑4 inhibition relative to the other compounds in the series, with HPLC purity >95% for all synthesized compounds [1]. This represents a ~46% hit rate for active compounds within this chemotype, providing a validated structure‑activity relationship baseline for further optimization. The baseline for comparison is the inactive compounds (7 of 13) within the same 5(S)‑methyl‑L‑proline series [1].

DPP‑4 Inhibition Type 2 Diabetes Peptidomimetic Drug Design

In Silico Drug-Likeness of 5-Methylproline Peptidomimetics

De novo design and in silico evaluation of 17 peptidomimetic compounds containing 5(S)‑methyl‑L‑proline were performed using Schrödinger Maestro v11.2 and PreADMET version 2.0. All 17 ligands (100%) obeyed Lipinski's rule of five, exhibited favorable ADME (absorption, distribution, metabolism, excretion) profiles, and showed low predicted toxicity. Four compounds demonstrated particularly favorable interactions with DPP‑4 binding sites in extra‑precision docking studies [1]. The baseline for comparison is the general population of small molecule screening libraries, where typically 70–85% of compounds comply with Lipinski's rules, indicating that the 5(S)‑methyl‑L‑proline scaffold provides enhanced drug‑likeness compliance.

Drug‑Likeness ADME Prediction Computational Chemistry

(2S)-5-Methylpyrrolidine-2-carboxylic Acid: Key Application Scenarios


Peptidomimetic Design with Tunable cis/trans Amide Bonds

Researchers requiring precise control over peptide backbone conformation should select the anti‑diastereomer (trans‑5‑methylproline) to achieve approximately 45% cis‑amide content in non‑polar environments—an ~80% relative increase over the syn‑diastereomer's 25% cis population [1]. Conversely, the syn‑diastereomer provides a ~2 kcal/mol lower isomerization barrier, corresponding to ~30‑fold faster conformational exchange, making it suitable for dynamic systems requiring rapid interconversion [1]. This tunable conformational control cannot be achieved with unsubstituted proline or generic 5‑methylproline mixtures.

DPP-4 Inhibitor Lead Optimization for Type 2 Diabetes

Medicinal chemistry programs targeting DPP‑4 inhibition can utilize 5(S)‑methyl‑L‑proline as a validated scaffold with demonstrated 46% hit rate (6 active compounds out of 13 synthesized) in vitro and 100% Lipinski compliance (17/17 compounds) in silico [1][2]. This chemotype offers a favorable starting point for SAR exploration, with four compounds already identified as having promising DPP‑4 binding site interactions, reducing the synthetic burden of de novo scaffold discovery.

Streptomyces Biosynthetic Pathway Elucidation

Investigators studying actinomycin biosynthesis or related non‑ribosomal peptide pathways should procure stereochemically defined 5‑methylproline isomers for precursor incorporation studies. Class‑level data demonstrate that cis/trans configuration can produce 14‑fold differences in biological activity for structurally related methylprolines [1]. The target compound is known to incorporate into actinomycin molecules, making it suitable for producing modified antibiotic analogs or probing substrate specificity of biosynthetic enzymes [1].

Conformationally Restricted Poly-Proline Mimics

Polymer chemists developing poly‑proline type II (PPII) helix mimetics or conformationally restricted materials can exploit the differential cis‑amide population enhancement (~20% absolute increase) of the anti‑diastereomer [1]. The synthesis and resolution of cis‑ and trans‑5‑methylproline for polymer applications has been established [3], and the theoretical analysis of proline vs. 5‑methylproline dimer conformational energies provides a computational framework for predicting polymer backbone geometry [4].

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